
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is notable for its unique structure, which includes two phenyl groups and a phenylmethyl group attached to the pyrrole ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods may involve the use of metal-catalyzed reactions, such as copper-catalyzed oxidative coupling of diols and primary amines .
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated pyrrole derivatives, while nitration produces nitropyrrole compounds.
Applications De Recherche Scientifique
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(phenylmethyl)-: This compound lacks the additional phenyl groups present in 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-, resulting in different chemical and physical properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound has methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-]:
The uniqueness of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
53646-89-2 |
|---|---|
Formule moléculaire |
C23H19N |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-19(11-5-1)18-24-17-16-22(20-12-6-2-7-13-20)23(24)21-14-8-3-9-15-21/h1-17H,18H2 |
Clé InChI |
ZFJRCLIMFVDUGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


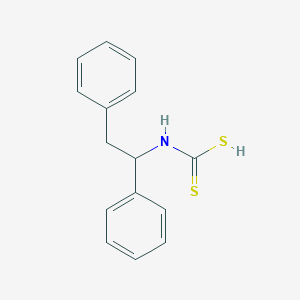

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
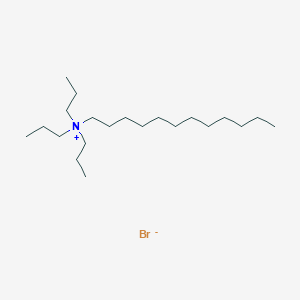

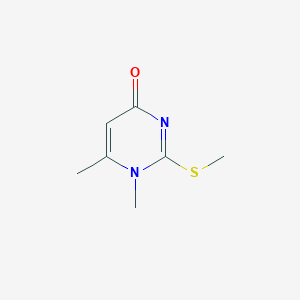
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
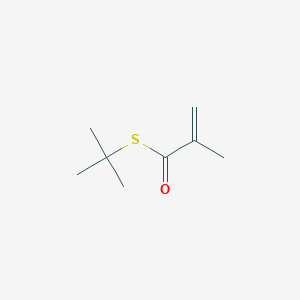
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
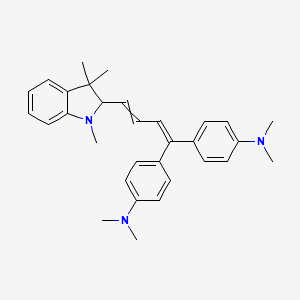
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
